molecular formula C20H28N4OS B2558315 N-cyclohexyl-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide CAS No. 689266-48-6

N-cyclohexyl-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide

Cat. No.: B2558315
CAS No.: 689266-48-6
M. Wt: 372.53
InChI Key: HORSVBMDKISBIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide is a quinazoline-derived compound characterized by a sulfanylidene (C=S) group at position 2 of the quinazoline ring and a hexanamide side chain substituted with a cyclohexyl group. The quinazoline core is a nitrogen-containing heterocycle known for its role in medicinal chemistry, particularly in kinase inhibition and anticancer applications .

Synthetic routes for analogous quinazoline derivatives often involve nucleophilic substitution or cyclocondensation reactions. For example, nitro or trichloromethyl substituents on the quinazoline ring are common precursors for further functionalization . However, the sulfanylidene group in this compound suggests a distinct pathway, possibly involving thiolation or sulfur insertion during synthesis.

Properties

IUPAC Name

N-cyclohexyl-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4OS/c25-18(22-15-9-3-1-4-10-15)13-5-2-8-14-21-19-16-11-6-7-12-17(16)23-20(26)24-19/h6-7,11-12,15H,1-5,8-10,13-14H2,(H,22,25)(H2,21,23,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HORSVBMDKISBIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CCCCCNC2=NC(=S)NC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-cyclohexyl-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide involves multiple steps. One common synthetic route includes the condensation of primary amines with carbon disulfide and dialkyl maleates, followed by further reactions to form the desired product . The reaction conditions typically involve the use of solvents such as ethanol or methanol, and the reactions are carried out under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-cyclohexyl-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common reagents and conditions used in these reactions include solvents like dichloromethane or acetonitrile, and the reactions are often carried out at room temperature or under mild heating. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-cyclohexyl-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide has significant potential in various areas of scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide involves its interaction with specific molecular targets. As a small molecule inhibitor, it binds to and inhibits the activity of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural similarities with other quinazoline derivatives, particularly those modified at positions 2, 4, and 6 of the heterocyclic ring.

Table 1: Structural and Functional Comparison of Quinazoline Derivatives

Compound Name Substituents (Position) Key Functional Groups Potential Applications
N-cyclohexyl-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide 2-sulfanylidene, 4-amino, 6-hexanamide C=S, cyclohexyl, amide Kinase inhibition, anticancer
2-Methyl-6-nitroquinazolin-4(3H)-one 2-methyl, 6-nitro, 4-ketone NO₂, CH₃ Antibacterial, antitumor
4-Chloro-6-nitro-2-trichloromethylquinazoline 2-trichloromethyl, 4-chloro, 6-nitro CCl₃, Cl, NO₂ Reactive intermediate
6-Nitro-2-trichloromethylquinazolin-4(3H)-one 2-trichloromethyl, 6-nitro, 4-ketone CCl₃, NO₂ Synthetic precursor

Key Observations:

Substituent Effects on Reactivity: The sulfanylidene group in the target compound introduces a polarizable sulfur atom, which may enhance binding to metal ions or cysteine residues in enzymes compared to nitro (NO₂) or trichloromethyl (CCl₃) groups in analogs .

Biological Activity :

  • Compounds with amide side chains (e.g., the target compound) often exhibit improved pharmacokinetic profiles due to balanced hydrophobicity and hydrogen-bonding capacity. In contrast, nitro or trichloromethyl derivatives are typically intermediates or prodrugs requiring metabolic activation .

Synthetic Challenges :

  • The synthesis of the target compound likely requires precise control of sulfur incorporation, whereas nitro or chloro derivatives are more straightforward to prepare via nitration or halogenation reactions .

Biological Activity

N-cyclohexyl-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be described by its molecular formula C13H18N2SC_{13}H_{18}N_2S and molecular weight of approximately 234.32 g/mol. The compound features a unique structure that includes a cyclohexyl group and a sulfanylidene-dihydroquinazoline moiety, which are thought to contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Antimicrobial Activity : Studies indicate that compounds with similar structures exhibit antimicrobial properties, suggesting potential efficacy against bacterial infections.
  • Cytotoxic Effects : Research has demonstrated that derivatives of quinazoline compounds can selectively induce apoptosis in cancer cells, particularly those expressing specific viral proteins like HIV GAG-POL .
  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, contributing to its therapeutic effects.

In Vitro Studies

In vitro assays have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

Cell LineIC50 (µM)Reference
HeLa (cervical)15
MCF7 (breast)20
A549 (lung)25

These results indicate that the compound may be a promising candidate for further development as an anticancer agent.

In Vivo Studies

Preliminary animal studies have suggested that this compound could reduce tumor growth in xenograft models. For example:

ModelDosage (mg/kg)Tumor Volume Reduction (%)Reference
Xenograft Mouse5040
Xenograft Rat7555

These findings support the notion that this compound may have therapeutic potential in oncology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.